molecular formula C22H19FN6O2 B2770936 2-{2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-7-(4-fluoroanilino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1251553-34-0

2-{2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-7-(4-fluoroanilino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Cat. No. B2770936
M. Wt: 418.432
InChI Key: YRBJSFHPZVTWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-7-(4-fluoroanilino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a useful research compound. Its molecular formula is C22H19FN6O2 and its molecular weight is 418.432. The purity is usually 95%.
BenchChem offers high-quality 2-{2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-7-(4-fluoroanilino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-7-(4-fluoroanilino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the condensation of 3,4-dihydro-1(2H)-quinolinone with ethyl 2-oxoacetate to form 2-(2-oxoethyl)-3,4-dihydro-1(2H)-quinolinone. This intermediate is then reacted with 4-fluoroaniline and 1,2,4-triazole-3-carboxylic acid to form the final product.

Starting Materials
3,4-dihydro-1(2H)-quinolinone, ethyl 2-oxoacetate, 4-fluoroaniline, 1,2,4-triazole-3-carboxylic acid

Reaction
Step 1: Condensation of 3,4-dihydro-1(2H)-quinolinone with ethyl 2-oxoacetate in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form 2-(2-oxoethyl)-3,4-dihydro-1(2H)-quinolinone., Step 2: Reaction of 2-(2-oxoethyl)-3,4-dihydro-1(2H)-quinolinone with 4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 2-{2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-7-(4-fluoroanilino)triazole-3-carboxylic acid., Step 3: Cyclization of the intermediate with phosphoryl chloride or thionyl chloride to form the final product 2-{2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-7-(4-fluoroanilino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one.

properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-(4-fluoroanilino)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O2/c23-16-7-9-17(10-8-16)24-19-11-13-28-21(25-19)26-29(22(28)31)14-20(30)27-12-3-5-15-4-1-2-6-18(15)27/h1-2,4,6-11,13H,3,5,12,14H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBJSFHPZVTWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)N4C=CC(=NC4=N3)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-7-(4-fluoroanilino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

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